1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene
Overview
Description
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C7H2ClF4NO3. This compound is characterized by the presence of multiple functional groups, including a chlorine atom, a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and trifluoromethoxy. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-fluoro-4-amino-5-(trifluoromethoxy)benzene.
Scientific Research Applications
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: This compound lacks the fluorine atom and trifluoromethoxy group, resulting in different reactivity and applications.
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene: This compound lacks the chlorine atom and has different electronic properties, affecting its chemical behavior.
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: This compound has a different substitution pattern, leading to variations in its chemical and physical properties.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3/c8-3-1-6(16-7(10,11)12)5(13(14)15)2-4(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXYHVJHRXLOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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